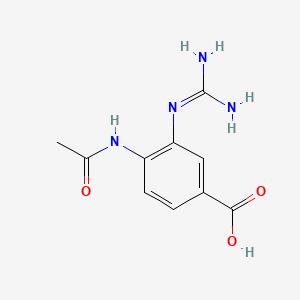
4-(Acetylamino)-3-guanidinobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Acetylamino)-3-guanidinobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H12N4O3 and its molecular weight is 236.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Mechanism of Action
- Chemical Formula : C₁₀H₁₂N₄O₃
- Molecular Weight : 238.24 g/mol
- IUPAC Name : 3-[(diaminomethyl)amino]-4-acetamidobenzoic acid
The compound exhibits a unique mechanism of action by binding to the active site of neuraminidase, an enzyme critical for the replication of influenza viruses. It has been shown to inhibit viral spread by preventing the cleavage of sialic acid residues from glycoproteins, which is essential for viral budding and release from infected cells .
Antiviral Activity
This compound has been extensively studied for its antiviral properties, particularly against influenza viruses. It has demonstrated a potent inhibitory effect on neuraminidase with an IC₅₀ value of approximately 2.5 µM, making it one of the most effective inhibitors in its class .
Case Study: Influenza Virus Resistance
A study investigated the development of resistance in influenza A virus strains to BCX-140. The researchers passaged the virus in the presence of the inhibitor and identified mutations that conferred resistance while maintaining sensitivity to other neuraminidase inhibitors. This highlights the potential for using BCX-140 as a template for designing next-generation antiviral agents .
Glycosidase Inhibition
The compound has also been explored for its role as a glycosidase inhibitor. Inhibition of glycosidases can alter glycoprotein processing, which is crucial in various biological processes including viral entry and immune response modulation .
Application in Cancer Research
Research indicates that glycosidase inhibitors like this compound may have therapeutic potential in cancer treatment by affecting tumor cell glycoprotein profiles, thereby influencing cell signaling and proliferation pathways .
Data Table: Summary of Research Findings
属性
CAS 编号 |
170447-93-5 |
|---|---|
分子式 |
C10H12N4O3 |
分子量 |
236.23 g/mol |
IUPAC 名称 |
4-acetamido-3-(diaminomethylideneamino)benzoic acid |
InChI |
InChI=1S/C10H12N4O3/c1-5(15)13-7-3-2-6(9(16)17)4-8(7)14-10(11)12/h2-4H,1H3,(H,13,15)(H,16,17)(H4,11,12,14) |
InChI 键 |
UDQJOWCVSMIZJP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)O)N=C(N)N |
规范 SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)O)N=C(N)N |
同义词 |
BCX 140 BCX-140 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















